molecular formula C10H11N3O3 B11881220 Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B11881220
M. Wt: 221.21 g/mol
InChI Key: WMHFGDYNORMPBY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo-pyridine core substituted with a methoxy group at position 5 and an ester group at position 2. The methoxy group enhances electron density, influencing reactivity and interactions with biological targets, while the ester moiety offers synthetic flexibility for further derivatization.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

InChI

InChI=1S/C10H11N3O3/c1-3-16-10(14)9-6-4-8(15-2)11-5-7(6)12-13-9/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

WMHFGDYNORMPBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC2=CN=C(C=C21)OC

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves a Japp–Klingemann-type reaction between 2-chloro-3-nitropyridine derivatives and hydrazono acetates. Key steps include:

  • Nucleophilic Aromatic Substitution (SNAr): 2-Chloro-3-nitropyridine reacts with ethyl acetoacetate under basic conditions to form a pyridinyl keto ester intermediate.

  • Hydrazone Formation: The keto ester reacts with arenediazonium tosylates (e.g., 2-cyanophenyldiazonium tosylate) to generate a hydrazone intermediate.

  • Cyclization and Rearrangement: Intramolecular cyclization under nucleophilic catalysis (e.g., DABCO) yields the pyrazolo[3,4-c]pyridine core, often accompanied by acetyl group migration (C→N).

Optimized Conditions

  • Solvent: Acetonitrile or DMAc.

  • Base: Mild nucleophiles like DABCO or pyrrolidine to minimize ester hydrolysis.

  • Temperature: 40–100°C for cyclization.

Yield Data

Starting MaterialConditionsYieldSource
2-Chloro-3-nitropyridineDABCO, 40°C, 2 h78%
Ethyl acetoacetate derivativeMorpholine, 110°C71%

Alternative Pathways via Alkynyl Aldehyde Cyclization

Silver/Iodine-Mediated Cyclization

A cascade 6-endo-dig cyclization strategy using alkynyl aldehydes and 5-aminopyrazoles has been reported:

  • Condensation: 5-Amino-3-methyl-1-phenylpyrazole reacts with 3-phenylpropiolaldehyde.

  • Cyclization: Activation of the alkyne with Ag(CF₃CO₂) or I₂ induces regioselective cyclization.

  • Demetallation/Acid Elimination: Final steps yield the pyrazolo[3,4-c]pyridine framework.

Key Advantages

  • Regioselectivity: Silver ensures exclusive 6-endo-dig cyclization.

  • Functional Group Tolerance: Compatible with esters, nitriles, and halogens.

Representative Data

CatalystTemperatureYieldProduct Purity
Ag(CF₃CO₂)100°C85%>95%
I₂80°C73%92%

Hydrogenation and Functional Group Interconversion

Nitro Reduction to Amine

Ethyl 6-(4-nitrophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes hydrogenation with Raney nickel to introduce amine functionality:

  • Conditions: H₂ (1 atm), DMF/EtOH (1:1), 25°C.

  • Yield: 89% after 12 h.

Ester to Amide Conversion

Methanolic ammonia at 55°C under pressure converts the ethyl ester to the primary amide, a critical step in apixaban synthesis:

  • Reaction Time: 20–30 h.

  • Yield: 92%.

Crystallization and Purification Strategies

Recrystallization Solvents

  • Ethyl Acetate/Hexane: Achieves >97% purity for intermediate hydrazones.

  • Acetic Acid/Water: Removes morpholine byproducts during cyclization.

Chromatographic Methods

  • Normal-Phase SiO₂: Elution with CHCl₃/EtOAc (9:1) isolates acetyl migration byproducts.

  • Reverse-Phase C18: Purifies final carboxylic acid derivatives for LC studies.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Hydrazono Acetate RouteHigh yields, one-pot compatibilityAcetyl migration side reactionsPilot-scale
Alkynyl Aldehyde RouteExcellent regioselectivityRequires noble metal catalystsLab-scale
Hydrogenation/AmidationPharma-grade purityLong reaction timesIndustrial

Recent Innovations and Patent Landscape

  • WO2018011628A1: Disclosed a scaled-up synthesis using morpholine and hydrazono acetate under reflux, achieving 49.1% yield for the ester intermediate.

  • CN102911174A: Introduced a low-temperature diazotization step (−5°C to 0°C) to suppress nitro group reduction.

Quality Control and Characterization

  • HPLC Purity: >99% for API intermediates.

  • Key Spectral Data:

    • ¹H NMR (CDCl₃): δ 1.43 (t, J=7.2 Hz, 3H, CH₂CH₃), 4.45 (q, J=6.1 Hz, 2H, OCH₂), 3.80 (s, 3H, OCH₃).

    • IR (KBr): 1713 cm⁻¹ (ester C=O), 1675 cm⁻¹ (pyridone C=O) .

Chemical Reactions Analysis

Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with various carboxylic acids or their derivatives. Characterization is performed using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound .

Biological Activities

1. Antimicrobial Activity
this compound has demonstrated promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that derivatives of pyrazole compounds exhibit significant antibacterial effects through mechanisms that may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

2. Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, possess anticancer activities. These compounds have been tested against different cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and death .

3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases. This activity is crucial for developing new therapeutic agents for conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions on the pyrazole ring can enhance potency and selectivity against specific targets. For instance:

  • Substituents on the Phenyl Ring : Variations in the methoxy group or introducing halogens can significantly affect antimicrobial and anticancer activities.
  • Altering the Carboxylate Group : Changing the ester functionality may lead to improved pharmacokinetic properties, enhancing bioavailability and reducing toxicity.

Case Study 1: Antimicrobial Evaluation

A study conducted by Prabhakar et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity using disc diffusion methods. This compound showed notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In a comparative study on various pyrazole compounds' anticancer effects, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting its potential as an anticancer agent through apoptosis induction mechanisms .

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazolo-Pyridine Carboxylates

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents/Ring Position Molecular Weight Key Properties/Notes
Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate C₁₀H₁₁N₃O₃ 5-OCH₃, [3,4-c] 221.22 g/mol Enhanced electron density due to methoxy; used in apixaban intermediates
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate C₉H₈BrN₃O₂ 5-Br, [3,4-b] 270.08 g/mol Bromo substituent increases steric bulk; XLogP3 = 2.1; used in Suzuki couplings
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-...* C₂₇H₂₈N₄O₅ Complex substituents 488.5 g/mol Apixaban impurity (RS2); anticoagulant activity noted
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride C₉H₁₄ClN₃O₂ Tetrahydro-pyridine ring 247.68 g/mol Improved solubility due to HCl salt; used in drug formulation
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₃ Pyrazole (non-fused) 184.19 g/mol Simpler structure; 97% purity; limited biological data

*Full name: Ethyl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxo-piperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Key Observations:
  • Ring Position and Reactivity : The [3,4-c] vs. [3,4-b] ring fusion alters electronic distribution. For example, the [3,4-c] isomer in apixaban derivatives shows higher anticoagulant activity compared to [3,4-b] brominated analogues .
  • Substituent Effects : Methoxy groups improve solubility and electron-richness, whereas bromo groups facilitate cross-coupling reactions .
  • Hydrogenation State : Tetrahydro-pyridine derivatives (e.g., hydrochloride salt in ) exhibit enhanced stability and solubility, critical for oral drug formulations.

Critical Analysis of Structural Variations

  • Electronic Effects : Methoxy groups donate electrons via resonance, stabilizing intermediates in electrophilic substitutions. Bromo groups, being electron-withdrawing, favor nucleophilic aromatic substitution .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility by >50% compared to free bases, critical for bioavailability.

Biological Activity

Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a bicyclic structure formed by the fusion of a pyrazole ring with a pyridine ring, which contributes to its unique chemical and biological properties.

PropertyValue
Molecular FormulaC10H11N3O3
Molecular Weight221.21 g/mol
IUPAC NameThis compound
InChIInChI=1S/C10H11N3O3/c1-3-16-10(14)9-6-4-8(15-2)11-5-7(6)12-13-9/h4-5H,3H2,1-2H3,(H,12,13)
InChI KeyWMHFGDYNORMPBY-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=NNC2=CN=C(C=C21)OC

This compound exhibits biological activity through its interaction with specific molecular targets. It may function as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. For instance, it has been noted for potential antimicrobial , antiviral , and anticancer properties, making it a candidate for further drug development.

Research Findings

Recent studies have highlighted the compound's biological activities:

  • Antimicrobial Activity : Preliminary tests indicate that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Antiviral Properties : It has shown promise in inhibiting viral replication in cell cultures, suggesting potential applications in antiviral therapies.
  • Anticancer Effects : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is useful to compare it with other derivatives in the pyrazolopyridine family:

CompoundStructural VariationBiological Activity
Ethyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylateMethyl group instead of methoxyDifferent reactivity and activity
Ethyl 5-fluoro-1H-pyrazolo[3,4-c]pyridine-3-carboxylateFluorine atom additionAltered electronic properties

These comparisons illustrate how minor structural modifications can lead to significant differences in biological activity.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry explored various pyrazolopyridine derivatives and identified this compound as a potent inhibitor of cancer cell proliferation. The compound was tested against multiple cancer cell lines, demonstrating IC50 values indicative of strong anticancer potential.

Anti-inflammatory Properties

Another research article investigated the anti-inflammatory effects of related pyrazolopyridine compounds. Although focused on different derivatives, findings suggest that similar mechanisms may apply to this compound, particularly its ability to inhibit pro-inflammatory cytokines.

Q & A

Q. What are the primary synthetic routes for Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with substituted pyridine intermediates. For example, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate reacts with morpholino-substituted dihydropyridinones under basic conditions to form the pyrazolo-pyridine core . Key factors affecting yield include:

  • Base selection : Triethylamine or KI improves regioselectivity .
  • Temperature : Reflux conditions (~80–100°C) enhance cyclization efficiency .
  • Purification : Acidic hydrolysis followed by recrystallization achieves >85% purity .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in its bicyclic framework?

Characterization relies on:

  • NMR spectroscopy : Distinct signals for the methoxy group (δ ~3.8 ppm) and ethyl ester (δ ~1.3–4.3 ppm) confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C₁₄H₁₅N₃O₃) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydro-pyridine ring .

Q. What solubility and stability considerations are critical for in vitro assays?

The hydrochloride salt form (e.g., Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride) enhances aqueous solubility (>50 mg/mL in PBS) . Stability in DMSO (≤1 month at -20°C) is preferred for bioactivity screening .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) affect Factor Xa inhibition efficacy?

Comparative studies of analogs reveal:

Substituent Biological Activity Reference
4-MethoxyphenylModerate anticoagulant activity
4-IodophenylEnhanced binding to Factor Xa
5-BromoReduced potency due to steric effects
The 4-methoxyphenyl group optimizes π-π stacking with Factor Xa’s S4 pocket, while bulkier groups (e.g., 5-Bromo) hinder binding .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved experimentally?

Discrepancies in IC₅₀ values (e.g., 0.5–5 µM for Factor Xa inhibition) arise from assay variability:

  • Assay type : Chromogenic vs. fluorogenic substrates yield differing kinetic parameters .
  • Species specificity : Human vs. murine Factor Xa show 3-fold affinity differences .
    Resolution : Standardize assays using recombinant human Factor Xa and validate via surface plasmon resonance (SPR) .

Q. What computational strategies predict metabolic stability of this compound?

  • In silico CYP450 screening : Predicts oxidation at the pyridine nitrogen (major metabolic site) .
  • Molecular dynamics (MD) simulations : Analyze interactions with CYP3A4 to guide structural modifications (e.g., introducing electron-withdrawing groups reduces metabolism) .

Q. How do tautomeric equilibria in the pyrazolo-pyridine core influence receptor binding?

The 1H-pyrazole tautomer dominates in physiological pH, favoring hydrogen bonding with thrombin’s catalytic triad . Tautomer shifts (e.g., 2H-pyrazole) disrupt binding, as shown by 10-fold lower activity in analogs with fixed tautomerism .

Methodological Guidance

Q. Designing SAR Studies

  • Step 1 : Synthesize derivatives with systematic substitutions (e.g., halogen, alkoxy, aryl) at positions 1, 5, and 6 .
  • Step 2 : Evaluate bioactivity via standardized coagulation assays (e.g., prothrombin time) .
  • Step 3 : Correlate structural features (e.g., Hammett σ values) with activity using QSAR models .

Q. Resolving Synthetic Challenges

  • Low yield in cyclization : Optimize solvent polarity (e.g., switch from THF to DMF) and employ microwave-assisted synthesis to reduce reaction time .
  • Byproduct formation : Use scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Q. Validating Target Engagement

  • Cellular thermal shift assay (CETSA) : Confirm binding to Factor Xa in HEK293T lysates .
  • Microscale thermophoresis (MST) : Measure dissociation constants (Kd) with fluorescently labeled protein .

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